2-[1-(Methylamino)ethyl]phenol
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Overview
Description
2-[1-(Methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO. It is a phenolic compound that contains a methylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine under specific conditions. This reaction typically proceeds via a Leuckart reaction followed by an Eschweiler-Clarke reaction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of enzyme-catalyzed synthesis steps. For example, the use of alcohol dehydrogenase from Aromatoleum aromaticum can facilitate the production of phenylephrine, a compound structurally similar to this compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-[1-(Methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)ethyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an agonist on alpha-adrenergic receptors, leading to vasoconstriction and decongestion. The compound’s phenolic group allows it to participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Structurally similar, used as a decongestant and vasoconstrictor.
Ephedrine: Shares a similar structure and is used as a stimulant and decongestant.
N-Methyltyramine: Another related compound with similar biological activities
Uniqueness
2-[1-(Methylamino)ethyl]phenol is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its combination of a phenolic group and a methylamino group provides it with unique chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-7(10-2)8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |
InChI Key |
HESBWQJEYVZCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC |
Origin of Product |
United States |
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